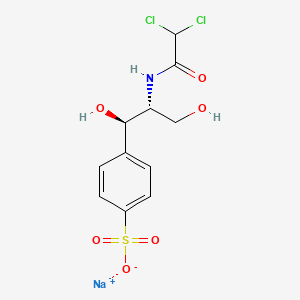
D-threo-1-(4-Sulfonylphenyl)-2-dichloroacetylamino-1,3-propanediol Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-threo-1-(4-Sulfonylphenyl)-2-dichloroacetylamino-1,3-propanediol Sodium Salt, also known as this compound, is a useful research compound. Its molecular formula is C11H12Cl2NNaO6S and its molecular weight is 380.168. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Bioprocessing and Biochemical Production
D-threo-1-(4-Sulfonylphenyl)-2-dichloroacetylamino-1,3-propanediol sodium salt is closely related to compounds involved in bioprocessing and biochemical production. For instance, 1,3-propanediol, a compound with structural similarities, is significant in the biotechnological industry for producing various chemicals. Techniques for the recovery and purification of such biologically produced diols, including 1,3-propanediol, have been extensively studied. These methods encompass evaporation, distillation, membrane filtration, and more, aiming at enhancing yield, purity, and reducing energy consumption in the production process (Xiu & Zeng, 2008).
In Catalysis and Chemical Conversion
The compound's relevance extends to catalysis, particularly in the hydrogenolysis of glycerol to 1,3-propanediol, an important chemical in the plastics and pharmaceutical industries. Research on heterogeneous catalysts for this conversion emphasizes the need for efficient processes that enhance market competitiveness. Metals like platinum and copper have been highlighted as promising catalysts due to their significant influence on activity and selectivity towards the desired product (da Silva Ruy et al., 2020).
Cancer Therapy Research
A structurally related compound, FTY720 (2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride), has been explored for its potential in cancer therapy. It exhibits antitumor efficacy in various cancer models, leveraging both sphingosine-1-phosphate receptor-dependent and independent mechanisms. This highlights a distinct therapeutic pathway compared to its immunosuppressive properties, suggesting a broader application spectrum in oncology (Zhang et al., 2013).
Exploration in Sulfonamide-Based Therapeutics
The sulfonamide group, integral to the compound , is pivotal in pharmaceuticals, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent patents have introduced novel sulfonamides with potential applications as antiglaucoma agents or antitumor agents, targeting specific isoforms. This underscores the ongoing innovation in sulfonamide-based therapeutics and their significant role in addressing diverse medical conditions (Carta, Scozzafava, & Supuran, 2012).
Propriétés
IUPAC Name |
sodium;4-[(1R,2R)-2-[(2,2-dichloroacetyl)amino]-1,3-dihydroxypropyl]benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO6S.Na/c12-10(13)11(17)14-8(5-15)9(16)6-1-3-7(4-2-6)21(18,19)20;/h1-4,8-10,15-16H,5H2,(H,14,17)(H,18,19,20);/q;+1/p-1/t8-,9-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWZEJZHFNJQOE-VTLYIQCISA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2NNaO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60849598 |
Source


|
| Record name | Sodium 4-[(1R,2R)-2-(2,2-dichloroacetamido)-1,3-dihydroxypropyl]benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60849598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903508-30-5 |
Source


|
| Record name | Sodium 4-[(1R,2R)-2-(2,2-dichloroacetamido)-1,3-dihydroxypropyl]benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60849598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



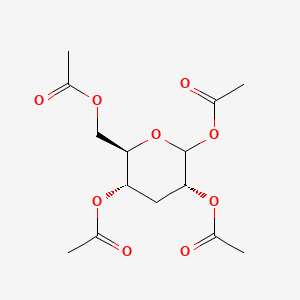

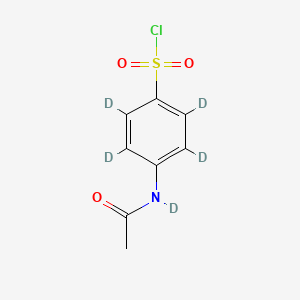
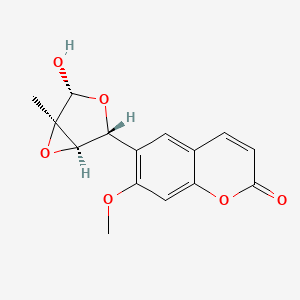
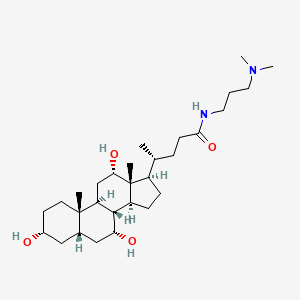

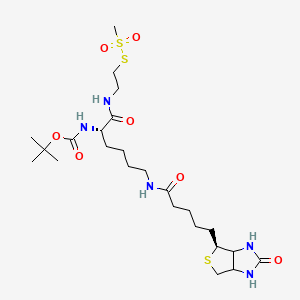
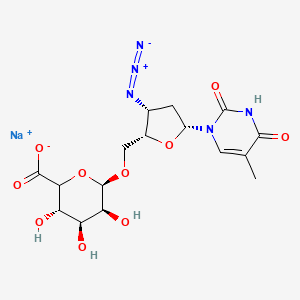
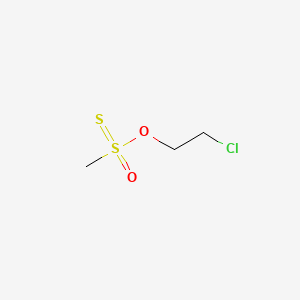
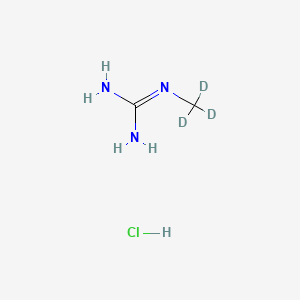
![N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride](/img/structure/B561783.png)
